Orfamide A

Description

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid has been reported in Pseudomonas fluorescens with data available.

isolated from Pseudomonas protegens; structure in first source

Structure

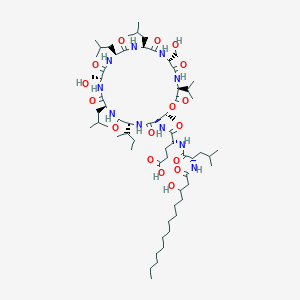

2D Structure

Properties

Molecular Formula |

C64H114N10O17 |

|---|---|

Molecular Weight |

1295.6 g/mol |

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40?,41-,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |

InChI Key |

AFOLBAYDTRBYBA-MAUDZENVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Orfamide A

This document provides a comprehensive overview of the cyclic lipodepsipeptide this compound, detailing its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its characterization and synthesis.

Introduction

This compound is a cyclic lipodepsipeptide natural product first isolated from the biocontrol bacterium Pseudomonas protegens.[1] It belongs to a class of bioactive biosurfactants known as orfamides, which are synthesized by non-ribosomal peptide synthases (NRPSs).[2] These compounds exhibit a range of biological activities, including antifungal, anti-oomycete, and insecticidal properties, making them of significant interest in agricultural and pharmaceutical research.[3] The initial structural elucidation of this compound was performed using NMR and mass spectrometry, with its absolute stereochemistry later being definitively corrected through total synthesis.[2]

Chemical Structure of this compound

This compound is composed of a ten-amino-acid peptide chain that is cyclized through an ester bond (depsi bond) between the C-terminal valine and the hydroxyl group of a threonine residue. This cyclic peptide core is attached to an N-terminal fatty acid tail.[1]

The definitive structure, confirmed by total synthesis and spectral analysis, incorporates a (3R)-hydroxy tetradecanoic acid tail and the following peptide sequence with specific stereochemistry: L-Gln, L-Val, D-Val, L-Asp, D-Leu, L-Leu, D-Ser, L-Thr, L-Leu, L-Val.[4][5] A critical correction to the initially proposed structure identified the leucine at position 5 as a D-amino acid (D-Leu) and the stereocenter of the 3-hydroxy fatty acid as having an R-configuration.[4]

Caption: Simplified schematic of the this compound chemical structure.

Physicochemical and Spectroscopic Data

The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Source |

| Molecular Formula | C₆₁H₁₀₉N₁₁O₁₇ | Deduced from MS and NMR |

| Molecular Weight | 1279.6 g/mol | Deduced from MS and NMR |

| Mass Spectrometry | m/z = 1295.8 ± 0.5 [M+Na]⁺ | [4] |

| Spectroscopic Data | Description | Source |

| 1D & 2D NMR | The structure was elucidated using various NMR experiments. 1H NMR spectra show characteristic peptide amide and α-proton signals. | [6][7] |

| NMR Fingerprinting | The combined ¹H and ¹³C chemical shifts serve as a sensitive fingerprint to differentiate between diastereomers, confirming the stereochemistry. | [8][9] |

Biological Activity of this compound

This compound exhibits a diverse range of biological activities, primarily related to its function as a biosurfactant and its interactions with eukaryotic cells.

| Activity Type | Target Organism/System | Effect | Source |

| Anti-oomycete | Phytophthora and Pythium | Causes zoospore lysis | [3][10] |

| Antifungal | Magnaporthe oryzae | Inhibits appressorium formation, reducing rice blast severity | [2][11] |

| Antifungal | Rhizoctonia solani | Active in in vitro assays | [2][3][10] |

| Insecticidal | Aphids | Dose-dependent insecticidal activity | [2][3] |

| Antiprotozoal | Trypanosoma brucei | Acute toxicity | [5] |

| Motility | Pseudomonas protegens | Determinant for bacterial swarming motility | [2] |

Biosynthesis of this compound

This compound is synthesized via a multi-modular enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). In P. protegens, the biosynthesis is encoded by a gene cluster containing three large structural genes: ofaA, ofaB, and ofaC.[10] Each gene encodes modules responsible for the activation and incorporation of specific amino acids into the growing peptide chain. The modules contain several domains: an Adenylation (A) domain for amino acid selection, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain for peptide bond formation. Some modules also contain an Epimerization (E) domain to convert L-amino acids to their D-isomers. The process terminates with a Thioesterase (TE) domain that catalyzes the cyclization and release of the final lipodepsipeptide.

Caption: Modular organization of the this compound NRPS gene cluster.

Experimental Protocols

Isolation and Purification

A common protocol for the isolation of orfamides from bacterial culture is as follows:[11][12]

-

Cultivation: Pseudomonas protegens is cultured in a suitable medium (e.g., King's B) to promote the production of secondary metabolites.

-

Extraction: The crude extract is obtained from the culture broth via an acid-aided precipitation process. The pH of the supernatant is lowered to precipitate the lipopeptides.

-

Purification: The crude precipitate is redissolved and subjected to purification using reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (e.g., acetonitrile) in water is used to elute the compounds, with fractions containing this compound being collected based on their retention time and UV absorbance.

Total Synthesis

The total synthesis of this compound was critical for confirming its stereochemistry. A solid-phase peptide synthesis (SPPS) approach is typically employed:[13]

-

Resin Loading: The C-terminal amino acid is loaded onto a solid support resin.

-

Peptide Elongation: The peptide chain is built sequentially. Each cycle involves:

-

Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain (e.g., using 20% piperidine in DMF).

-

Coupling: Addition of the next Fmoc-protected amino acid using coupling reagents (e.g., HATU, HOBt, DIEA in DMF).

-

-

Fatty Acid Acylation: The (R)-3-hydroxy tetradecanoic acid (with a protected hydroxyl group, e.g., TBS) is coupled to the N-terminus of the completed peptide chain.

-

Cleavage and Deprotection: The lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously (e.g., using 0.1 N HCl in HFIP).

-

Macrolactamization: The linear precursor is cyclized under high dilution conditions using a macrolactamization agent (e.g., HATU, HOAt) to form the ester bond between the C-terminal carboxyl group and the side-chain hydroxyl of threonine.

-

Purification: The final cyclic product is purified by RP-HPLC.

Structure Elucidation Workflow

The process of identifying and characterizing a novel lipopeptide like an orfamide follows a standardized workflow.

Caption: General experimental workflow for the elucidation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis and Structure Correction of the Cyclic Lipodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and characterization of a new cyclic lipopeptide orfamide H from Pseudomonas protegens CHA0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Discovery and Isolation of Orfamide A: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant attention within the scientific community due to its diverse biological activities, including potent insecticidal, antifungal, and biosurfactant properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its purification and characterization are presented, alongside a summary of its known biological functions and regulatory pathways. Visual diagrams of the biosynthetic pathway and isolation workflow are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a member of the cyclic lipopeptide (CLP) family of natural products, characterized by a peptide ring linked to a lipid tail.[1] It was first discovered in the biocontrol strain Pseudomonas protegens Pf-5 through a novel "genomisotopic approach," which combines genomic analysis with isotope-guided fractionation to identify metabolites produced by orphan gene clusters.[2] Structurally, this compound consists of a 10-amino acid peptide sequence and a 3-hydroxydodecanoic or tetradecanoic acid tail.[3] Its potent biological activities, such as the lysis of oomycete zoospores and insecticidal effects against aphids, position it as a promising candidate for agricultural and pharmaceutical applications.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process mediated by a non-ribosomal peptide synthetase (NRPS) system.[6] This enzymatic machinery allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a diverse array of natural products.

The ofa Gene Cluster

The genetic blueprint for this compound synthesis is encoded within the ofa gene cluster. This cluster comprises three core genes: ofaA, ofaB, and ofaC.[4] These genes encode the large, multi-domain NRPS enzymes responsible for assembling the peptide chain. The organization of the ofa gene cluster is highly conserved among Orfamide-producing Pseudomonas strains.[7]

Non-Ribosomal Peptide Synthesis (NRPS)

The NRPS machinery synthesizes this compound in a stepwise fashion. Each module of the NRPS is responsible for the incorporation of a specific amino acid. The key domains within each module include:

-

Adenylation (A) domain: Selects and activates the specific amino acid.

-

Thiolation (T) domain (or peptidyl carrier protein, PCP): Covalently binds the activated amino acid.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the next amino acid.

The process is initiated by the acylation of the first amino acid with the fatty acid tail and terminates with the cyclization and release of the final lipopeptide, a reaction catalyzed by a thioesterase (TE) domain.[6]

Regulation of this compound Production

The expression of the ofa gene cluster is tightly regulated. Studies have shown that LuxR-type transcriptional regulators, located upstream and downstream of the biosynthesis genes, play a crucial role in controlling this compound production.[8] Furthermore, the Gac-Rsm signal transduction pathway, a global regulatory system in Pseudomonas, is also involved in modulating the biosynthesis of these lipopeptides.[1]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound from Pseudomonas cultures.

Bacterial Culture and this compound Production

Protocol 1: Culturing Pseudomonas protegens for this compound Production

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony of Pseudomonas protegens into a 250 mL flask containing 50 mL of liquid King's B (KB) medium.[4]

-

Incubation: Incubate the seed culture on a rotary shaker at 28°C for 24 hours.[4]

-

Large-Scale Culture: Inoculate 2 L flasks containing 500 mL of liquid KB medium with the seed culture.

-

Production Phase: Incubate the large-scale cultures at 28°C with a stirring rate of 150 rpm for 48 hours to allow for sufficient production of this compound.[3]

Isolation and Purification

Protocol 2: Extraction and Purification of this compound

-

Cell Removal: Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.[3]

-

Acid Precipitation: Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid. This will cause the lipopeptides, including this compound, to precipitate out of the solution.[3]

-

Overnight Incubation: Store the acidified supernatant at 4°C overnight to ensure complete precipitation.[3]

-

Collection of Crude Extract: Centrifuge the acidified supernatant to collect the crude precipitate containing this compound.

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in an appropriate solvent.

-

Load the dissolved extract onto a C18 SPE cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile) to remove polar impurities.

-

Elute this compound using a higher concentration of organic solvent (e.g., 80-100% acetonitrile).[4]

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the this compound-containing fractions using RP-HPLC.[9]

-

A C18 column is typically used with a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector, and collect the fractions corresponding to the this compound peak.

-

Structure Elucidation

The chemical structure of purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted to elucidate the amino acid sequence and the structure of the fatty acid tail.[3]

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following table summarizes key quantitative data.

| Parameter | Value | Organism/Assay | Reference |

| Insecticidal Activity (LC50) | 34.5 µg/mL | Green peach aphid (Myzus persicae) | [5] |

| Surface Tension Reduction | ~35.7 mN/m | at 10 µg/mL in water | [5] |

| Cytotoxicity (IC50) | 11.06 µM | Human melanoma cells | [11] |

| Cytotoxicity (IC50) | 10.50 µM | Human ovarian cancer cells | [11] |

Visualizations

Biosynthetic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 5. Identification of this compound as an insecticidal metabolite produced by Pseudomonas protegens F6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coregulation of the cyclic lipopeptides orfamide and sessilin in the biocontrol strain Pseudomonas sp. CMR12a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of a new cyclic lipopeptide orfamide H from Pseudomonas protegens CHA0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Orfamide A Biosynthesis Pathway in Pseudomonas protegens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Orfamide A, a cyclic lipopeptide produced by the bacterium Pseudomonas protegens. Orfamides are of significant interest due to their diverse biological activities, including insecticidal, antifungal, and biosurfactant properties.[1][2][3] This document details the genetic and enzymatic basis of this compound synthesis, its regulatory networks, and key experimental methodologies for its study.

This compound Biosynthesis Pathway

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) mechanism. The core of this pathway is a multienzyme complex encoded by the ofa gene cluster. This cluster consists of three main genes: ofaA, ofaB, and ofaC, which encode the NRPS enzymes responsible for the assembly of the peptide chain.[1][4]

The synthesis of this compound begins with the incorporation of a fatty acid tail, followed by the sequential addition of ten amino acids. The entire process is organized into modules on the NRPS enzymes, with each module responsible for the activation and incorporation of a specific amino acid. The domains within each module are typically:

-

A (Adenylation) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

T (Thiolation) or PCP (Peptidyl Carrier Protein) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheine (4'-PP) cofactor.

-

C (Condensation) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T domain and the growing peptide chain on the T domain of the previous module.

The final cyclization and release of the this compound molecule is catalyzed by a TE (Thioesterase) domain, which is typically located at the end of the last NRPS enzyme, OfaC.[1][4]

The modular organization of the this compound synthetase is as follows:

-

OfaA: Comprises two modules, responsible for the first two amino acids.

-

OfaB: Contains four modules for the subsequent four amino acids.

-

OfaC: Includes the final four modules and the terminal thioesterase (TE) domain for cyclization and release.[1][4]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a complex network involving quorum sensing and two-component systems.

LuxR-type Transcriptional Regulators

The ofa gene cluster is flanked by genes encoding LuxR-type transcriptional regulators.[5][6] These proteins are typically involved in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. The binding of autoinducers, such as N-acyl-homoserine lactones (AHLs), to LuxR-type regulators often triggers a conformational change that enables them to bind to specific DNA sequences (lux boxes) and activate or repress gene transcription.[7][8] In the case of orfamide biosynthesis, these LuxR homologs are essential for the expression of the ofa genes.[6]

GacA/GacS Two-Component System

The GacA/GacS two-component system is a global regulatory network in Pseudomonas that controls the production of secondary metabolites and virulence factors. The sensor kinase, GacS, responds to an unknown environmental signal and autophosphorylates. The phosphate group is then transferred to the response regulator, GacA. Phosphorylated GacA acts as a transcriptional activator for small regulatory RNAs (sRNAs) such as RsmY and RsmZ.[9][10][11] These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the mRNA of target genes (including the LuxR-type regulators of the ofa cluster) and inhibit their translation. By sequestering these repressors, the GacA/GacS system indirectly promotes the expression of the ofa genes and, consequently, the production of this compound.

Quantitative Data

Precise production yields of this compound in P. protegens are not consistently reported in the literature. However, related studies on other cyclic lipopeptides in Pseudomonas provide an indication of potential yields. For instance, the production of pseudofactins by Pseudomonas fluorescens was initially around 10 mg/L and was later optimized to achieve significantly higher titers.[3]

| Parameter | Value | Organism/System | Reference |

| LC50 against Myzus persicae (Green Peach Aphid) | 34.5 µg/mL | In vitro bioassay | [12] |

| Surface Tension Reduction | 35.7 mN/m at 10 µg/mL | Water | [12] |

| Effective Concentration for Zoospore Lysis (Pythium ultimum and Phytophthora porri) | 25 µM | In vitro bioassay | [4] |

| Concentration for Deflagellation of Chlamydomonas reinhardtii | 35 µM | In vitro bioassay | [13] |

Experimental Protocols

Cultivation of Pseudomonas protegens for this compound Production

Pseudomonas protegens is typically cultivated in King's B (KB) medium to promote the production of secondary metabolites.[1][4][13]

King's B Medium Composition (per liter):

| Component | Amount |

| Proteose Peptone | 20 g |

| Dipotassium Hydrogen Phosphate (K2HPO4) | 1.5 g |

| Magnesium Sulfate Heptahydrate (MgSO4·7H2O) | 1.5 g |

| Glycerol | 10-15 mL |

| Agar (for solid medium) | 15-20 g |

Protocol:

-

Suspend all components except glycerol in 1 liter of distilled water.

-

Add the glycerol and mix thoroughly.

-

Adjust the pH to 7.2 ± 0.2.

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

For liquid cultures, inoculate a single colony into a starter culture of KB broth and grow overnight at 28°C with shaking.

-

Use the starter culture to inoculate a larger volume of KB broth for this compound production, typically for 48-72 hours at 28°C with vigorous shaking.[1]

Extraction and Quantification of this compound

Extraction Protocol:

-

Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the cells.

-

Collect the supernatant and acidify it to pH 2.0 with a strong acid (e.g., HCl). This will precipitate the lipopeptides.

-

Allow the precipitate to form, often overnight at 4°C.

-

Collect the precipitate by centrifugation.

-

Extract the crude lipopeptides from the precipitate using an organic solvent such as acetonitrile or methanol.[3]

-

Dry the organic extract, for example, under a stream of nitrogen or using a rotary evaporator.

Quantification by HPLC-MS:

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the quantification of this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: Mass spectrometry is used for sensitive and specific detection. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ of this compound is monitored. For structural confirmation, tandem MS (MS/MS) can be used to analyze the fragmentation pattern.

Gene Knockout in Pseudomonas protegens

A common method for creating gene knockouts in Pseudomonas is through homologous recombination using a suicide vector containing the sacB gene for counter-selection.[2]

Heterologous Expression of Orfamide Synthetase Genes

The large size of NRPS genes can make their heterologous expression challenging. Escherichia coli is a common host for this purpose, but often requires co-expression of a phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis, to convert the apo-T domains of the NRPS into their active holo-form.

General Protocol:

-

Clone the ofa genes (ofaA, ofaB, ofaC) into suitable expression vectors. Due to their size, it may be necessary to express them as separate constructs or to subclone individual modules.

-

Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the ofa gene constructs and a plasmid containing a promiscuous PPTase gene (e.g., sfp).

-

Grow the transformed E. coli in a suitable medium (e.g., LB or a defined medium) to a desired optical density.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters).

-

Incubate the culture under conditions that favor protein expression (e.g., lower temperature and longer incubation time).

-

Harvest the cells and lyse them to release the expressed proteins.

-

Purify the NRPS enzymes using affinity chromatography if they have been tagged (e.g., with a His-tag).

-

Analyze the production of this compound in the culture supernatant or cell lysate by HPLC-MS.

Conclusion

The biosynthesis of this compound in Pseudomonas protegens is a complex and highly regulated process, offering multiple avenues for research and development. A thorough understanding of the NRPS machinery and its regulatory networks is crucial for efforts aimed at strain improvement for enhanced production, as well as for bioengineering approaches to generate novel lipopeptide variants with potentially improved or novel biological activities. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and manipulate this fascinating biosynthetic pathway.

References

- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 5. Transporter Gene-Mediated Typing for Detection and Genome Mining of Lipopeptide-Producing Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the purification of proteins from biological extracts for identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of a new cyclic lipopeptide orfamide H from Pseudomonas protegens CHA0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 13. Resistance towards and biotransformation of a Pseudomonas-produced secondary metabolite during community invasion - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Orfamide A as a biosurfactant

An In-depth Technical Guide to the Mechanism of Action of Orfamide A as a Biosurfactant

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a cyclic lipopeptide (CLP) biosurfactant produced by the bacterium Pseudomonas protegens.[1][2] As an amphiphilic molecule, comprising a cyclic peptide head and a lipid tail, its fundamental mechanism of action is rooted in its ability to interact with and disrupt biological membranes. This activity confers a broad spectrum of biological functions, including the reduction of surface tension, enabling of bacterial swarming motility, and potent antifungal, anti-oomycete, and algicidal activities.[1][3] While its direct biophysical effects on bacterial membranes are not yet fully elucidated, its lytic action on oomycete zoospores is well-documented.[3][4] Furthermore, this compound exhibits a sophisticated mechanism against certain eukaryotic microbes, such as blocking the formation of infectious structures in pathogenic fungi and inducing a specific calcium-dependent signaling cascade in green algae.[3][4] This guide provides a comprehensive overview of the known mechanisms of this compound, summarizes key quantitative data, and details the experimental protocols used to characterize its activity.

This compound: Structure and Physicochemical Properties

This compound is a member of the orfamide family of CLPs. Its structure consists of a 10-amino acid peptide ring linked to a 3-hydroxy fatty acid tail.[1] This amphiphilic architecture is the primary driver of its biosurfactant properties. While specific physicochemical parameters for this compound are not extensively reported, data from related, well-studied CLPs provide a benchmark for its expected activity.

| Property | Value / Description | Significance | Citation |

| Molecular Formula | C₆₄H₁₁₄N₁₀O₁₇ | Defines the elemental composition. | |

| Molecular Weight | ~1295.6 g/mol | Provides the mass of one mole of the compound. | |

| Structure | Cyclic lipodepsipeptide with a 10-amino acid ring and a 3-hydroxytetradecanoic acid tail. | The amphiphilic nature (hydrophilic peptide, hydrophobic tail) is essential for surface activity and membrane interaction. | [1] |

| Surface Tension Reduction | Activity is confirmed, but a specific value is not reported. For comparison, the CLP surfactin reduces water surface tension from 72 mN/m to ~27 mN/m. | The ability to lower surface tension is the defining characteristic of a surfactant, enabling emulsification and wetting. | [1][5] |

| Critical Micelle Concentration (CMC) | Not reported for this compound. The CMC is the concentration at which surfactant molecules self-assemble into micelles and achieve the lowest stable surface tension. | The CMC is a critical parameter for determining the efficiency and application concentration of a surfactant. The adjuvanticity of CLPs is known to be dependent on the CMC. | [5][6] |

Core Mechanism: Interaction with Biological Membranes

The primary mechanism of action for this compound, like other CLPs, is the perturbation and disruption of the lipid bilayers that constitute cell membranes.

Amphiphilic Nature and Surface Activity

The defining feature of this compound is its amphiphilic structure. The hydrophobic fatty acid tail has a high affinity for the lipid acyl chains within a membrane, while the more hydrophilic cyclic peptide portion interacts favorably with the polar lipid head groups and the aqueous environment. This structure allows this compound to accumulate at interfaces, such as the air-water or oil-water interface, where it reduces surface tension. It also drives the molecule to partition into lipid membranes.

Destabilization and Lysis of Cell Membranes

The insertion of this compound molecules into a lipid bilayer disrupts the normal packing of phospholipids. This can lead to a range of biophysical consequences, including increased membrane fluidity, the formation of pores or ion channels, and a loss of membrane integrity. This general mechanism is responsible for the potent lytic activity observed against various target organisms, most notably oomycete zoospores.[3][4] At concentrations of 25 μM or higher, this compound can lyse the zoospores of plant pathogens like Phytophthora porri and Pythium ultimum within seconds.[3]

Caption: Structure-Function Relationship of this compound.

Specific Biological Mechanisms of Action

Beyond general membrane disruption, this compound exhibits more nuanced mechanisms against specific organisms.

Anti-Algal Mechanism: Induction of Ca²⁺ Signaling

In the green microalga Chlamydomonas reinhardtii, this compound acts as a potent signaling molecule. It triggers a rapid influx of extracellular calcium (Ca²⁺) by activating several Transient Receptor Potential (TRP)-type ion channels.[1] This sudden increase in cytosolic Ca²⁺ concentration initiates a specific signaling cascade that results in the rapid shedding of the alga's flagella (deflagellation), effectively immobilizing it.[1] This targeted disruption of cellular signaling demonstrates a sophisticated mechanism beyond simple membrane lysis.

Caption: this compound-induced Ca²⁺ signaling in C. reinhardtii.

Antifungal and Antibiofilm Mechanisms

This compound is an effective agent against several plant pathogenic fungi and oomycetes. Its mechanisms include:

-

Inhibition of Appressorium Formation: In the rice blast fungus Magnaporthe oryzae, this compound blocks the formation of appressoria, which are specialized infection structures required to penetrate the host plant tissue.[3][4] This action is dose-dependent, with significant inhibition observed at 50 μM.[3]

-

Alteration of Hyphal Growth: For the fungus Rhizoctonia solani, this compound induces increased hyphal branching at a concentration of 100 μM, disrupting normal colonial development.[3]

-

Antibiofilm Potential: As a biosurfactant, this compound reduces surface tension, which interferes with the initial attachment of bacteria to surfaces—a critical first step in biofilm formation. Its ability to disrupt established biofilms can be inferred from its membrane-active properties, though specific studies on this compound are needed.

Regulation of Bacterial Motility

This compound is a key determinant for the surface motility of its producer, P. protegens.[1][3] By reducing the surface tension of the thin layer of water on an agar plate, it facilitates the collective movement of the bacterial colony, a phenomenon known as swarming.[3][7]

Regulation of Production

The biosynthesis of this compound is a tightly regulated process. The gene cluster responsible for its synthesis is flanked by luxR-type transcriptional regulator genes.[1][2][4] These regulators are often components of quorum sensing (QS) systems, which are bacterial cell-to-cell communication networks that coordinate gene expression based on population density. This indicates that this compound production is itself a QS-regulated trait, likely expressed when the bacterial population is dense enough to benefit from its surfactant and antimicrobial properties. There is currently no evidence to suggest that this compound itself acts as a quorum sensing inhibitor (QSI) against other bacteria.

Summary of Quantitative Biological Activity

The following table summarizes the effective concentrations of this compound in various biological assays.

| Activity | Target Organism | Effective Concentration | Observed Effect | Citation |

| Zoospore Lysis | Phytophthora porri & Pythium ultimum | ≥ 25 μM | Lysis within 55-70 seconds | [3] |

| Hyphal Branching | Rhizoctonia solani | 100 μM | Increased branching | [3] |

| Appressorium Inhibition | Magnaporthe oryzae | 50 μM | Blocks formation of infection structures | [3] |

| Disease Reduction | M. oryzae on rice | 50 μM | Reduced number of blast lesions | [3] |

| Cytotoxicity | Human Melanoma Cells (MDA-MB-435) | IC₅₀ = 11.06 μM | Inhibition of cell proliferation | [8] |

| Cytotoxicity | Human Ovarian Cancer Cells (OVCAR3) | IC₅₀ = 10.50 μM | Inhibition of cell proliferation | [8] |

Key Experimental Protocols

The characterization of this compound's biosurfactant and biological activities relies on a set of standardized assays.

Swarming Motility Assay

This assay assesses the ability of a biosurfactant to enable collective bacterial movement across a semi-solid surface.

-

Media Preparation: Prepare a suitable growth medium (e.g., Luria-Bertani) solidified with a low concentration of agar, typically 0.6% (w/v).[1][3] Pour plates and allow them to solidify and dry under sterile conditions for a consistent duration.

-

Inoculum Preparation: Grow the bacterial strain (e.g., P. protegens) in liquid broth overnight to reach a stationary phase. Adjust the culture to a standardized optical density (e.g., OD₆₀₀ of 0.9).[3]

-

Inoculation: Carefully spot a small aliquot (e.g., 5 µL) of the prepared inoculum onto the center of the soft agar plate.[1][3]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 20-24 hours.[3]

-

Analysis: Measure the diameter of the zone of bacterial spreading from the point of inoculation. A larger diameter indicates more effective swarming motility.

Droplet Collapse Assay

This is a rapid qualitative test for surfactant production based on the reduction of surface tension.

-

Surface Preparation: Coat a hydrophobic surface (e.g., the lid of a polystyrene petri dish) with a thin layer of mineral oil.

-

Sample Application: Pipette a 50 µL droplet of the cell-free culture supernatant (or a solution of purified this compound) onto the oil-coated surface.

-

Observation: Observe the shape of the droplet after 1-2 minutes.

-

Interpretation: If the droplet remains beaded, no significant surfactant activity is present. If the droplet collapses and spreads, it indicates the presence of a biosurfactant that has reduced the interfacial tension between the aqueous droplet and the hydrophobic surface.

Zoospore Lysis Assay

This microscopic assay directly visualizes the membrane-disruptive activity of this compound.

-

Zoospore Preparation: Harvest motile zoospores from a fresh culture of an oomycete pathogen (e.g., P. porri) according to standard protocols.

-

Treatment: On a microscope slide, mix a small volume of the zoospore suspension with a solution of this compound at the desired concentration (e.g., 25 μM). A control using the solvent (e.g., DMSO) should be run in parallel.[3]

-

Microscopic Observation: Immediately observe the mixture under a light microscope.

-

Analysis: Record the time required for the cessation of motility and the visible lysis (rupture) of the zoospore cells.[3]

Caption: General experimental workflow for biosurfactant analysis.

Conclusion and Future Directions

This compound is a multifunctional biosurfactant whose mechanism of action extends beyond simple surface tension reduction. Its core activity is the disruption of biological membranes, leading to potent lytic effects on oomycetes. However, it also demonstrates more refined mechanisms, including the specific inhibition of fungal virulence structures and the targeted activation of ion signaling pathways in algae. While its role in facilitating bacterial swarming motility is clear, significant research opportunities remain. Key areas for future investigation include detailed biophysical studies to elucidate its precise interactions with bacterial membranes (e.g., pore formation, lipid clustering, membrane potential disruption) and an exploration of its potential as an antibiofilm agent. A deeper understanding of these mechanisms will be critical for harnessing the full potential of this compound in agricultural, environmental, and pharmaceutical applications.

References

- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration and particle size determine adjuvanticity of cyclic lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PubMed [pubmed.ncbi.nlm.nih.gov]

Orfamide A: A Technical Guide to its Antifungal Properties Against Plant Pathogens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orfamide A is a cyclic lipopeptide (CLP) produced by several species of Pseudomonas, notably Pseudomonas protegens.[1][2] As a member of the orfamide family of biosurfactants, it plays a significant role in the biocontrol capabilities of these bacteria against a range of plant pathogens.[1][3] Structurally, orfamides consist of a 10-amino acid peptide chain linked to a 3-hydroxy fatty acid tail.[1] This amphiphilic nature is crucial for its biological activities, which include disrupting fungal structures and inducing defense responses in plants.[4][5] This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its efficacy, mechanisms of action, and the experimental protocols used for its evaluation.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant antagonistic activity against a broad spectrum of fungal and oomycete plant pathogens.[3][6] Its efficacy is often characterized by its ability to inhibit mycelial growth, prevent spore germination and key developmental processes for infection, and lyse motile zoospores.[1][3]

Quantitative Antifungal Activity of this compound

The following tables summarize the quantitative data on the antifungal and anti-oomycete activities of this compound against various plant pathogens.

Table 1: Effect of this compound on Oomycete Zoospore Lysis

| Pathogen | This compound Concentration (µg/mL) | Mean Time to Lysis (seconds) |

| Pythium ultimum | 25 | ~35 |

| 50 | ~20 | |

| 100 | ~10 | |

| Phytophthora porri | 25 | ~50 |

| 50 | ~30 | |

| 100 | ~15 |

Data extrapolated from graphical representations in Ma et al. (2016). The study notes that this compound, B, and G showed similar lytic activity.[1]

Table 2: Inhibition of Appressorium Formation in Magnaporthe oryzae

| This compound Concentration (µM) | Inhibition of Appressorium Formation (%) |

| 1 | ~15% |

| 10 | ~40% |

| 50 | ~75% |

Data extrapolated from graphical representations in Ma et al. (2016). The study indicates that this compound, B, and G were equally active.[1][7]

Mechanism of Action

The antifungal activity of this compound is multifaceted, involving both direct effects on the pathogen and indirect effects through the induction of plant defense mechanisms.

Direct Antifungal and Anti-Oomycete Activity

-

Zoospore Lysis: this compound acts as a potent biosurfactant that rapidly disrupts the plasma membranes of oomycete zoospores, leading to cell lysis.[1][2] This is a critical mode of action against pathogens like Phytophthora and Pythium, which rely on motile zoospores for infection.[1][3] The amphiphilic structure of this compound facilitates its insertion into the lipid bilayer, compromising membrane integrity.[5][8]

-

Inhibition of Appressorium Formation: In fungal pathogens such as Magnaporthe oryzae, the causal agent of rice blast, this compound effectively blocks the formation of appressoria.[1][3][9] The appressorium is a specialized infection structure essential for penetrating the host plant's cuticle. By inhibiting this crucial developmental step, this compound prevents the fungus from establishing an infection.[1][6]

-

Hyphal Growth Inhibition: this compound has also been observed to affect the hyphal growth of pathogens like Rhizoctonia solani.[1]

Induction of Systemic Resistance in Plants

Beyond its direct antimicrobial effects, this compound can act as an elicitor of Induced Systemic Resistance (ISR) in plants.[4] In rice, this compound has been shown to trigger defense responses against the necrotrophic fungus Cochliobolus miyabeanus, the causal agent of brown spot disease.[4] This ISR response involves the activation of abscisic acid signaling pathways and the expression of defense-related genes, such as OsWRKY4 and the pathogenesis-related protein PR1b.[4] Interestingly, this ISR effect was not observed against the hemibiotrophic blast fungus Magnaporthe oryzae, suggesting a degree of specificity in the induced defense pathways.[4]

Caption: Dual mechanism of this compound against plant pathogens.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antifungal properties. The following are protocols for key experiments cited in the literature.

Zoospore Lysis Assay

This protocol is used to determine the lytic activity of this compound against oomycete zoospores.

-

Pathogen Culture and Zoospore Production:

-

Culture oomycete pathogens such as Pythium ultimum or Phytophthora porri on an appropriate medium (e.g., V8 juice agar) and incubate under conditions that promote mycelial growth.

-

Induce zoospore release by washing the mycelial mats with sterile distilled water or a salt solution and incubating at a specific temperature (e.g., 4°C) for a defined period, followed by a return to room temperature.

-

Collect the motile zoospores by filtering the suspension.

-

-

Lysis Assay:

-

Prepare stock solutions of purified this compound in a suitable solvent like Dimethyl sulfoxide (DMSO).

-

On a microscope slide, mix a small volume of the zoospore suspension with different concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL). Use a DMSO control.

-

Immediately observe the mixture under a light microscope (e.g., Olympus BX51).

-

Using a stopwatch, record the time (in seconds) it takes to observe the lysis of the zoospores for each concentration.

-

Repeat the experiment multiple times for statistical validity.[1][10]

-

Caption: Workflow for the oomycete zoospore lysis assay.

In Vitro Appressorium Formation Assay

This protocol assesses the ability of this compound to inhibit the formation of infection structures in fungi like Magnaporthe oryzae.

-

Spore Suspension Preparation:

-

Grow M. oryzae on a suitable medium (e.g., complete medium) for approximately 5 days.

-

Collect conidia (spores) by flooding the plate with sterile distilled water and gently scraping the surface.

-

Filter the suspension to remove mycelial fragments and adjust the spore concentration to a desired level (e.g., 5 x 10^4 spores/mL).

-

-

Inhibition Assay:

-

Prepare different concentrations of this compound (e.g., 1, 10, 50 µM) in a spore suspension. Include a solvent (DMSO) control.

-

Pipette a 10 µL droplet of each treated spore suspension onto a hydrophobic surface, such as a glass slide cover slip.

-

Incubate the slides in a dark, humid chamber at 28°C for 8 hours to allow for germination and appressorium formation.

-

Observe the spores under a light microscope.

-

For each treatment, count the number of germinated spores that have formed an appressorium out of a total of at least 50 randomly selected spores.

-

Calculate the percentage of appressorium formation and the percentage of inhibition relative to the control.[6]

-

Caption: Workflow for appressorium formation inhibition assay.

Conclusion

This compound, a cyclic lipopeptide from Pseudomonas species, is a promising natural antifungal agent with significant potential for agricultural applications. Its broad-spectrum activity is attributed to a dual mechanism: direct, disruptive action on pathogen structures such as membranes and appressoria, and indirect action via the elicitation of induced systemic resistance in the host plant. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the biocontrol capabilities of this compound for the sustainable management of plant diseases.

References

- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal peptides at membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

The Insecticidal Potential of Orfamide A and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide A, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant insecticidal activity, positioning it as a promising candidate for the development of novel bio-insecticides. This technical guide provides an in-depth overview of the insecticidal properties of this compound and its naturally occurring variants. It summarizes the available quantitative data on their biological activity, details the experimental protocols for their isolation and evaluation, and discusses the current understanding of their mode of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new insect control agents.

Introduction

Cyclic lipopeptides (CLPs) are a diverse class of secondary metabolites produced by various microorganisms, renowned for their wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. Among these, the orfamide family of CLPs, produced by plant-associated Pseudomonas species, has garnered attention for its potent insecticidal effects.[1][2] this compound, the most studied member of this family, has shown dose-dependent mortality against several insect pests, notably the green peach aphid (Myzus persicae).[3][4] This guide delves into the specifics of this compound's insecticidal activity, explores its natural variants, and provides the necessary technical information for its study and potential application in pest management.

This compound and its Natural Variants: Structure and Diversity

Orfamides are cyclic lipodepsipeptides typically composed of a ten-amino-acid peptide chain cyclized into a lactone ring and attached to a β-hydroxy fatty acid tail.[5] The primary structure of this compound consists of the amino acid sequence Leu-Asp-Glu-Val-Leu-Ser-Leu-Gln-Val-Ile, with the C-terminal isoleucine forming a lactone bond with the hydroxyl group of the serine at position six. This peptide is linked to a 3-hydroxydodecanoic acid tail.

Several natural variants of this compound have been identified, differing in the amino acid composition of the peptide ring or the length and branching of the fatty acid tail. These subtle structural modifications can influence the biological activity of the molecule.

Table 1: Structure of this compound and its Known Natural Variants

| Orfamide Variant | Amino Acid at Position 4 | Fatty Acid Tail | Producing Organism(s) |

| This compound | Valine | 3-hydroxydodecanoic acid | Pseudomonas protegens |

| Orfamide B | Isoleucine | 3-hydroxytetradecanoic acid | Pseudomonas sp. CMR5c, Pseudomonas sp. CMR12a |

| Orfamide D | Valine | 3-hydroxytetradecanoic acid | Pseudomonas sp. CMR12a |

| Orfamide E | Isoleucine | 3-hydroxydodecanoic acid | Pseudomonas sp. CMR12a |

| Orfamide F | Valine | 3-hydroxy-10-methylundecanoic acid | Pseudomonas sp. CMR5c |

| Orfamide G | Isoleucine | 3-hydroxyhexadecanoic acid | Pseudomonas sp. CMR5c |

| Orfamide H | Leucine | 3-hydroxydodecanoic acid | Pseudomonas protegens CHA0 |

Quantitative Insecticidal Activity

The insecticidal activity of this compound has been quantified against the green peach aphid (Myzus persicae). However, there is a notable lack of publicly available, specific quantitative data (e.g., LC50 or LD50 values) for its natural variants, despite reports confirming their contribution to insecticidal activity.[1]

Table 2: Insecticidal Activity of this compound

| Compound | Target Insect | Bioassay Type | Activity Metric | Value | Reference |

| This compound | Green Peach Aphid (Myzus persicae) | Topical Application | LC50 | 34.5 µg/mL | [3] |

| Orfamide B | Lepidopteran larvae | Oral & Injection | Contribution to mortality | Not Quantified | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of orfamides, as well as for conducting insect bioassays to evaluate their insecticidal activity.

Extraction and Purification of Orfamides from Pseudomonas Cultures

This protocol is adapted from Ma et al. (2016).[2]

-

Cultivation: Inoculate a seed culture of the orfamide-producing Pseudomonas strain into a suitable liquid medium (e.g., King's B medium) and incubate on a rotary shaker (e.g., 150 rpm) at 28°C for 48 hours.[2]

-

Acid Precipitation: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant and acidify it to pH 2.0 using 6 M HCl. Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.[2][3]

-

Crude Extraction: Centrifuge the acidified supernatant to collect the crude lipopeptide precipitate.

-

Solid-Phase Extraction (SPE): Resuspend the crude precipitate in a minimal volume of methanol and load it onto a C18 SPE cartridge. Wash the cartridge with a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% acetonitrile). Collect the fractions and test for surfactant activity using a droplet collapse assay.[3]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Pool the active fractions and subject them to semi-preparative RP-HPLC on a C18 column. Elute the orfamides using a gradient of acetonitrile in water (e.g., 70-100%) with 0.1% trifluoroacetic acid (TFA). Monitor the elution at 214 nm and collect the peaks corresponding to the orfamides.[2]

-

Structure Verification: Confirm the identity and purity of the isolated orfamides using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][5]

Insect Bioassays

This protocol is a generalized procedure based on the study by Jang et al. (2013).[3]

-

Preparation of Test Solutions: Dissolve the purified orfamide in a suitable solvent (e.g., methanol or acetone) to prepare a stock solution. Make serial dilutions of the stock solution to obtain a range of test concentrations.

-

Aphid Handling: Use synchronized adult aphids for the assay. Anesthetize the aphids briefly using CO2.

-

Topical Application: Using a micro-applicator, apply a small, defined volume (e.g., 0.1 µL) of the test solution to the dorsal thorax of each anesthetized aphid. The control group should be treated with the solvent only.

-

Incubation: Place the treated aphids on fresh leaf discs (e.g., cabbage or bell pepper) within a petri dish or a ventilated container. Maintain the aphids under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Mortality Assessment: Record aphid mortality at 24, 48, and 72 hours post-application. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

This protocol is a composite based on methodologies described for P. xylostella.

-

Diet Preparation: Prepare an artificial diet for the larvae.

-

Incorporation of Test Compound: Incorporate the purified orfamide into the diet at various concentrations. This can be done by mixing the compound (dissolved in a small amount of solvent) with the diet before it solidifies. A control diet should contain the solvent only.

-

Larval Exposure: Place a single larva (e.g., second or third instar) in each well of a multi-well plate or in individual containers with a small amount of the treated diet.

-

Incubation: Maintain the larvae under controlled environmental conditions.

-

Mortality Assessment: Record larval mortality daily for a specified period (e.g., 5-7 days).

-

Data Analysis: Calculate the percentage of mortality and determine the LC50 value.

This protocol is a generalized procedure for injection assays.

-

Preparation of Injection Solution: Dissolve the purified orfamide in a sterile, insect-compatible buffer (e.g., phosphate-buffered saline, PBS).

-

Larval Handling: Select healthy, last-instar larvae of G. mellonella.

-

Injection: Using a micro-syringe, inject a small, defined volume (e.g., 5-10 µL) of the test solution into the hemocoel of each larva, typically through one of the prolegs. The control group should be injected with the buffer only.

-

Incubation: Place the injected larvae in a petri dish and maintain them at an appropriate temperature (e.g., 37°C) in the dark.

-

Mortality Assessment: Monitor the larvae for mortality at regular intervals (e.g., every 12 or 24 hours) for up to 72 hours. Larvae that are non-responsive to touch are considered dead.

-

Data Analysis: Calculate the percentage of mortality and determine the LD50 value.

Mode of Insecticidal Action

The precise molecular mechanism of action of orfamides against insects is not yet fully elucidated and is considered to be multifactorial.[1] The current understanding points towards a combination of effects, rather than a single target site.

-

Surfactant Activity: Orfamides are potent biosurfactants. This property may play a role in disrupting insect cell membranes, leading to cell lysis and death. The amphiphilic nature of the molecule allows it to insert into the lipid bilayer of cell membranes, altering their permeability and integrity.

-

Interaction with the Insect Immune System: It is hypothesized that orfamides may help the producing bacteria to overcome the insect's immune defenses. However, the specific components of the immune system targeted by orfamides are unknown.

-

Oral and Injectable Activity: The observation that orfamides contribute to both oral and injectable toxicity suggests they are active in the gut and the hemocoel.[1] In the gut, their surfactant properties could disrupt the peritrophic matrix and the midgut epithelium. In the hemocoel, they may directly affect hemocytes or other tissues.

To date, no specific signaling pathways in insects have been identified as being directly modulated by orfamides. Further research is required to pinpoint the molecular targets and signaling cascades involved in their insecticidal activity.

Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 4. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]

- 5. Cyclic Lipodepsipeptides From Pseudomonas spp. – Biological Swiss-Army Knives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Orfamide A in Bacterial Swarming Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swarming motility is a collective, flagella-driven movement of bacteria across a semi-solid surface, facilitated by the secretion of biosurfactants. In several species of the genus Pseudomonas, cyclic lipopeptides (CLPs) of the Orfamide family, particularly Orfamide A, play a critical role as such biosurfactants. This technical guide provides an in-depth overview of the function of this compound in promoting bacterial swarming, the intricate signaling pathways that regulate its production, and detailed protocols for relevant experimental analyses. This document is intended to serve as a comprehensive resource for researchers in microbiology, drug development, and related fields who are investigating bacterial motility, biofilm formation, and novel antimicrobial strategies.

Introduction: The Mechanics of Swarming Motility

Bacterial swarming is a complex multicellular behavior that allows bacteria to rapidly colonize new niches. This process is distinct from other forms of motility, such as swimming (individual movement in liquid) and twitching (surface movement mediated by type IV pili). Swarming requires a functional flagellar system for propulsion and the production of wetting agents, or biosurfactants, to reduce the surface tension of the surrounding liquid, enabling the bacterial colony to spread across a surface.

This compound, a cyclic lipopeptide produced by species such as Pseudomonas protegens, is a potent biosurfactant. Its amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic peptide ring, allows it to accumulate at the air-liquid interface, reducing surface tension and facilitating the collective movement of the bacterial population. The absence of this compound production leads to a significant defect in swarming motility.

The Regulatory Network of this compound Production

The biosynthesis of this compound is a tightly regulated process, primarily governed by the Gac/Rsm signal transduction pathway and downstream LuxR-type transcriptional regulators. This hierarchical system ensures that this compound is produced in response to specific environmental and cell-density cues.

The Gac/Rsm Cascade: A Master Regulator

The Gac/Rsm pathway is a conserved two-component regulatory system in many Gram-negative bacteria. In Pseudomonas, it acts as a global regulator of secondary metabolism and virulence, including the production of CLPs like this compound.

-

Signal Perception: The cascade is initiated by the sensor kinase GacS , a membrane-bound protein that responds to currently uncharacterized environmental signals, likely related to population density and nutritional status.

-

Phosphorylation Relay: Upon receiving a signal, GacS autophosphorylates and then transfers the phosphate group to the cognate response regulator, GacA .

-

Activation of Small RNAs: Phosphorylated GacA acts as a transcriptional activator for genes encoding small, non-coding RNAs (sRNAs), such as RsmY and RsmZ .

-

Sequestration of RsmA: These sRNAs contain multiple binding sites for the translational repressor protein RsmA . By binding to RsmA, RsmY and RsmZ effectively sequester it, preventing it from binding to its target mRNAs.

-

Derepression of Target Genes: The sequestration of RsmA leads to the derepression of the translation of target mRNAs, including those encoding for LuxR-type transcriptional regulators.

LuxR-Type Regulators: Direct Control of this compound Biosynthesis

Downstream of the Gac/Rsm cascade are LuxR-type transcriptional regulators that directly control the expression of the this compound biosynthesis gene cluster (ofa). The ofa gene cluster contains the non-ribosomal peptide synthetase (NRPS) enzymes responsible for synthesizing the cyclic peptide backbone of this compound.

The LuxR-type regulators associated with CLP biosynthesis in Pseudomonas are often located adjacent to the biosynthesis gene clusters they regulate.[1][2][3] The derepression of the translation of these LuxR-type regulators by the Gac/Rsm pathway allows them to activate the transcription of the ofaA, ofaB, and ofaC genes, leading to the production of this compound.

Quantitative Data on this compound and Swarming Motility

The production of this compound is directly correlated with the ability of Pseudomonas to swarm. Deletion mutants of the ofa biosynthesis genes are non-motile on semi-solid agar. This swarming-deficient phenotype can be rescued by the exogenous addition of purified this compound in a dose-dependent manner.[4]

Table 1: Effect of Orfamide B Complementation on Swarming Motility of an Orfamide-Deficient Pseudomonas sp. CMR5c Mutant

| Orfamide B Concentration | Swarm Phenotype |

| 0 µg/mL | No swarming |

| 10 µg/mL | Partial restoration of swarming |

| 25 µg/mL | Full restoration of swarming |

| 50 µg/mL | Hyperswarming |

Note: This table is a qualitative representation based on published figures. Specific swarm diameters were not provided in a tabular format in the cited literature.

Detailed Experimental Protocols

Swarming Motility Assay

This protocol is adapted from established methods for assessing swarming motility in Pseudomonas.[4][5]

Materials:

-

LB medium

-

Bacto Agar

-

Overnight bacterial culture

-

Sterile petri plates (90 mm)

-

Micropipettes and sterile tips

Procedure:

-

Prepare soft agar plates by adding 0.6% (w/v) agar to LB medium.

-

Autoclave the medium and pour approximately 25 mL into each petri plate.

-

Allow the plates to solidify at room temperature for at least 1 hour.

-

Grow the Pseudomonas strains overnight in liquid LB medium.

-

Wash the bacterial cells twice with sterile deionized water.

-

Adjust the bacterial concentration to an optical density at 620 nm (OD620) of 0.9.

-

Spot 5 µL of the bacterial suspension onto the center of the soft agar plates.

-

Incubate the plates at 28°C for 20-24 hours.

-

Observe and document the swarming phenotype by measuring the diameter of the bacterial colony.

Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of cyclic lipopeptides from Pseudomonas cultures.

Materials:

-

Bacterial culture supernatant

-

6 M Hydrochloric acid (HCl)

-

Methanol

-

Acetonitrile

-

C18 Solid-Phase Extraction (SPE) cartridge

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

-

Acid Precipitation:

-

Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

-

Acidify the supernatant to pH 2.0 with 6 M HCl.

-

Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.

-

Centrifuge to collect the precipitate.

-

-

Methanol Extraction:

-

Extract the precipitate with methanol.

-

Centrifuge to remove any insoluble material and collect the methanol phase.

-

Dry the methanol extract to yield the crude lipopeptide extract.

-

-

Solid-Phase Extraction (SPE):

-

Resuspend the crude extract in a small volume of methanol.

-

Load the extract onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%).

-

Collect the fractions and test for the presence of this compound using a droplet collapse assay or mass spectrometry.

-

-

RP-HPLC Purification:

-

Pool the fractions containing this compound and dry them.

-

Resuspend the semi-purified extract in a suitable solvent.

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

-

Monitor the eluate at 214 nm and collect the peaks corresponding to this compound.

-

Confirm the purity and identity of the purified this compound using mass spectrometry and NMR.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis and regulation.[6]

Materials:

-

Bacterial cells grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest bacterial cells from either liquid culture or from the surface of a swarming plate.

-

Immediately stabilize the RNA using a suitable reagent (e.g., RNAlater).

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-

Set up the qPCR reactions with the cDNA template, gene-specific primers for the target gene (e.g., ofaA, luxR) and a reference gene (e.g., rpoD), and a qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between different conditions or strains.

-

Implications for Drug Development

The essential role of this compound in swarming motility, a process often associated with virulence and biofilm formation, makes the biosynthetic and regulatory pathways of this molecule attractive targets for the development of novel antimicrobial agents. Inhibitors of the Gac/Rsm pathway, the LuxR-type regulators, or the Ofa biosynthesis enzymes could potentially disrupt swarming motility and reduce the virulence of pathogenic Pseudomonas species. Such an anti-virulence strategy, which aims to disarm the pathogen rather than kill it, may exert less selective pressure for the development of resistance compared to traditional antibiotics.

Conclusion

This compound is a key player in the swarming motility of several Pseudomonas species. Its production is controlled by a complex and well-regulated signaling network, ensuring that this energetically costly process is initiated only under appropriate conditions. A thorough understanding of the role of this compound and its regulatory pathways is crucial for researchers studying bacterial multicellularity and for the development of novel strategies to combat bacterial infections. The experimental protocols provided in this guide offer a starting point for further investigation into this fascinating aspect of bacterial biology.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Structural basis of sRNA RsmZ regulation of Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Global Posttranscriptional Regulator RsmA Modulates Production of Virulence Determinants and N-Acylhomoserine Lactones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity and functional analysis of LuxR-type transcriptional regulators of cyclic lipopeptide biosynthesis in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Orfamide A's Contribution to Biofilm Formation and Dispersal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide A, a cyclic lipopeptide (CLP) produced by Pseudomonas protegens, is a secondary metabolite primarily recognized for its role in facilitating swarming motility. While the direct impact of this compound on biofilm formation and dispersal remains an area of active investigation, its classification as a biosurfactant and its regulation through key signaling pathways suggest a significant, yet complex, role in these processes. This technical guide synthesizes the current understanding of this compound, detailing its known functions, the signaling networks that control its production, and by extension, its putative influence on biofilm dynamics. This document provides researchers with the foundational knowledge of relevant experimental protocols and signaling pathways to further explore the therapeutic potential of this compound in modulating bacterial biofilms.

Introduction to this compound and Biofilm Dynamics

This compound is a member of the orfamide family of cyclic lipopeptides, which are non-ribosomally synthesized biosurfactants.[1][2] These molecules consist of a fatty acid tail linked to a cyclic peptide chain. The amphipathic nature of CLPs allows them to interact with surfaces and interfaces, influencing bacterial behaviors such as motility and surface colonization.

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses, including antibiotics and host immune responses. The biofilm lifecycle involves initial attachment, maturation into complex three-dimensional structures, and eventual dispersal of cells to colonize new niches. The regulation of this cycle is tightly controlled by intricate signaling networks.

While some CLPs are known to promote biofilm formation, others, including Orfamide B, have been suggested to inhibit it.[3][4] Given the structural similarity, this compound is hypothesized to have a similar inhibitory or modulatory role in biofilm development, potentially by altering surface tension and interacting with key components of the biofilm matrix.

The Role of this compound in Swarming Motility

The most well-documented function of this compound is its critical role in swarming motility, a coordinated movement of bacteria across a surface. This compound acts as a biosurfactant, reducing surface tension and allowing for the expansion of the bacterial colony.[1] Studies have shown that mutants unable to produce orfamides are deficient in swarming motility.[1][2]

Signaling Pathways Regulating this compound Production